molecular formula C14H12BF3O3 B1344664 2-Benzyloxy-5-trifluoromethylphenylboronic acid CAS No. 612833-41-7

2-Benzyloxy-5-trifluoromethylphenylboronic acid

Cat. No. B1344664
CAS RN: 612833-41-7
M. Wt: 296.05 g/mol
InChI Key: NWZHBEJEZSNEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C14H12BF3O3 . It has a molecular weight of 296.05 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position . The phenyl ring is also bonded to a boronic acid group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a storage temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

2-Benzyloxy-5-trifluoromethylphenylboronic acid derivatives have been investigated for their antimicrobial properties. A study by Agnieszka Adamczyk-Woźniak et al. (2020) on 5-Trifluoromethyl-2-formylphenylboronic acid, a closely related compound, highlights its potential as an antimicrobial agent. This compound showed moderate action against Candida albicans and higher activity against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. This suggests potential for 2-benzyloxy derivatives in antimicrobial applications (Adamczyk-Woźniak et al., 2020).

Catalysis and Organic Synthesis

The compound has also been utilized in catalysis and organic synthesis. Kohei Yamada, Hikaru Fujita, and M. Kunishima (2012) described a novel acid-catalyzed O-benzylating reagent, which can be used for the benzylation of alcohols, indicating the versatility of benzyloxy and trifluoromethylphenylboronic acid derivatives in synthetic chemistry (Yamada, Fujita, & Kunishima, 2012).

Experimental Oncology

Research into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, closely related to this compound, has shown promising results in experimental oncology. Mateusz Psurski et al. (2018) found that certain derivatives exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line, suggesting a novel class of potential anticancer agents (Psurski et al., 2018).

Material Science

In material science, derivatives of this compound have been utilized in the synthesis of novel materials. Susanta Banerjee et al. (2009) reported the preparation of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, indicating its utility in the development of polymers with high thermal stability and glass transition temperatures (Banerjee et al., 2009).

Biomedical Applications

Finally, in the realm of biomedical applications, the specific interaction of boronic acid derivatives with biological molecules has been exploited. For example, Ozlem Dilek et al. (2015) demonstrated the use of 2-formylphenylboronic acid for bioorthogonal coupling reactions in neutral aqueous solutions, showcasing its potential for protein conjugation and highlighting the broader applicability of boronic acids in bioconjugation chemistry (Dilek et al., 2015).

Safety and Hazards

The safety information for “2-Benzyloxy-5-trifluoromethylphenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZHBEJEZSNEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629626
Record name [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612833-41-7
Record name [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyloxy-3-bromobenzotrifluoride (4.48 g, 13.54 mmol) in tetrahydrofuran (100 ml) was cooled to −100° C. (diethyl ether/liquid nitrogen) with stirring under nitrogen. 1.6 M n-butyllithium in hexanes (9.3 ml, 14.89 mmol) was added over 20 mins. at −100° C. and the mixture warmed to −78° C. (acetone/Drikold) and stirred for 1 h. Triisopropylborate (7.64 g, 9.38 ml, 40.66 mmol) was added dropwise at −78° C. and the reaction stirred and allowed to warm to room temperature over 1.5 h. 1M Hydrochloric acid (100 ml) was added and the mixture stirred vigorously for 1 h. The layers were separated and the aqueous layer extracted with diethyl ether (50 ml). The combined organic phases were washed with water, dried (MgSO4) and the solvent removed in vacuo. The yellow waxy solid was flash chromatographed (silica gel, 4-20% EtOAc-isohexane) and the product triturated with hexane. The white solid was filtered and dried in vacuo to give the title compound (1.53 g, 38%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
acetone Drikold
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.38 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of 4-benzyloxy-3-iodobenzotrifluoride (15.07 g, 39.85 mmol) in tetrahydrofuran (200 ml) was cooled to −40° C. with stirring under nitrogen. 2M isopropylmagnesium chloride in diethyl ether (39.85 ml, 79.7 mmol) was added dropwise and the mixture stirred at −40° C. for 40 minutes, then cooled to −75° C. Trimethyl borate (8.3 g, 9.2 ml, 79.7 mmol) was added at −75° C. over 10 minutes and the reaction stirred and allowed to reach 0° C. over 1 h. 1M hydrochloric acid (200 ml) was added and the mixture stirred vigorously for 1 h.
Quantity
15.07 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.85 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.